molecular formula C4H2N2O2 B1590737 Pyridazine-3,6-dione CAS No. 42413-70-7

Pyridazine-3,6-dione

Cat. No. B1590737
CAS RN: 42413-70-7
M. Wt: 110.07 g/mol
InChI Key: ISPBSPVVFOBQEQ-UHFFFAOYSA-N
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Description

Pyridazine-3,6-dione is a heterocyclic compound with a six-membered ring structure containing two nitrogen atoms . It is isomeric with two other diazine rings, pyrimidine and pyrazine . The molecular weight of Pyridazine-3,6-dione is 112.08676 g/mol .


Synthesis Analysis

Pyridazine synthesis involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Molecular Structure Analysis

The molecular structure of Pyridazine-3,6-dione contains a total of 12 bonds. There are 8 non-H bonds, 3 multiple bonds, 3 double bonds, 1 six-membered ring, and 1 N hydrazine . The 3D chemical structure image of Pyridazine-3,6-dione is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Chemical Reactions Analysis

Pyridazine-3,6-dione has been used in various fields of organic synthesis. It has been involved in [3 + n] cycloaddition reactions, which are one of the most important and efficient tools in the synthesis of heterocyclic rings .


Physical And Chemical Properties Analysis

Pyridazine-3,6-dione is a colorless liquid with a boiling point of 208 °C . It has a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .

Scientific Research Applications

  • Medicinal Chemistry and Optoelectronics

    • Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry because of their excellent chemistry and potential applications in medicinal chemistry and optoelectronics .
    • The [3 + n] cycloaddition reactions in the pyridazine series have been focused on their medicinal chemistry and optoelectronic applications over the last ten years .
    • Applications in optoelectronics, in particular, as fluorescent materials and sensors, and medicinal chemistry, in particular, antimicrobials and anticancer, are also reviewed .
  • Organic Synthesis and Chemical Biology

    • The use of 3,6-pyridazinediones in organic synthesis and chemical biology has been emphasized on recent developments .
    • The properties of pyridazinediones, how they are constructed and how they have been applied in various fields of organic synthesis, medicinal chemistry and chemical biology will be highlighted .
  • Anticonvulsant Activity

    • Various 6-arylpyridzinones were synthesized, characterized and tested and were found to display anticonvulsant activity .
    • Some 6-(substituted phenyl)-4,5-dihydropyridazinones and 6-(substituted phenyl)-pyridazinones demonstrated anticonvulsant activity against MES induced seizures .
  • Antimicrobial and Antidepressant Activity

    • Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial and antidepressant .
  • Anti-Inflammatory and Anti-Fouling Agents

    • 3,6-Pyridazinediones have been reported as anti-inflammatory, anti-fouling agents .
  • Anticancer Activity

    • Diazines, including pyridazinones, are reported to exhibit anticancer activity .
  • Insecticides, Acaricides, and Ectoparasiticides

    • Classically, derivatives of 3,6-pyridazinediones have been used as intermediates in the synthesis of insecticides, acaricides, and ectoparasiticides .
  • Polymer Industry

    • 3,6-Pyridazinediones have also been used in the polymer industry .
  • Drug Discovery

    • The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
  • Synthesis of 4,6 or 5,6 Disubstituted 3-Aminopyridazines

    • An efficient method for preparation of 4,6 or 5,6 disubstituted 3-aminopyridazines was easily carried out starting from easily available 4-bromo-pyridazine .

Safety And Hazards

Pyridazine-3,6-dione is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Pyridazine-3,6-dione has potential applications in medicinal chemistry and optoelectronics . It has been used as a privileged structural element in drug design . The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

properties

IUPAC Name

pyridazine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O2/c7-3-1-2-4(8)6-5-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPBSPVVFOBQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514988
Record name Pyridazine-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazine-3,6-dione

CAS RN

42413-70-7
Record name Pyridazine-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
162
Citations
R Sivakumar, N Anbalagan, V Gunasekaran… - Biological and …, 2003 - jstage.jst.go.jp
The synthesis and pharmacological evaluation of novel 1-substituted-1, 2-dihydro-pyridazine-3, 6-diones (4a—l, 5a—j) as potential anticonvulsant agents are described. The …
Number of citations: 33 www.jstage.jst.go.jp
MMV Ramana, SC Pawar - WJPR, 2016 - wjpr.s3.ap-south-1.amazonaws.com
Pyridazinones are the derivatives of pyridazine which belong to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six membered ring. It …
Number of citations: 3 wjpr.s3.ap-south-1.amazonaws.com
M Schmitt, JX de Araújo-Júnior, S Oumouch… - Molecular …, 2006 - Springer
An efficient method for preparation of 4,6 or 5,6 disubstituted 3-aminopyridazines was easily carried out starting from easily available 4-bromo-pyridazine-3,6-dione, and using …
Number of citations: 20 link.springer.com
EW Alpern - 1961 - search.proquest.com
In addition to the names listed above for compounds which contain the pyridol 2, 3-d lpyridazine ring structure, other derivatives of this ring system which are named in accordance with …
Number of citations: 0 search.proquest.com
P Josefa, F Lauro, L Maria, H Lenin… - Iranian chemical …, 2018 - icc.journals.pnu.ac.ir
The aim of this study was to synthesize a new oxetan-phenyltetrahydropyridazine-3,6-dione derivative (compound 6) using with different techniques. The first method was achieved by …
Number of citations: 4 icc.journals.pnu.ac.ir
JX de Araújo-Júnior, M Schmitt, P Benderitter… - Tetrahedron letters, 2006 - Elsevier
Sequential regio and chemoselective cross-coupling reactions by means of O6-tri-isopropylsulfonate of 4-bromo-pyridazine 3,6-dione - ScienceDirect Skip to main contentSkip to article Elsevier …
Number of citations: 11 www.sciencedirect.com
F Varmaghani, D Nematollahi - Electrochimica acta, 2011 - Elsevier
The electrochemical behavior of 1,2-dihydropyridazine-3,6-dione (3,6-dihydroxypyridazine) on glassy carbon electrode in aqueous and some organic solvents was investigated. The …
Number of citations: 29 www.sciencedirect.com
D Nematollahi, F Varmaghani… - Journal of The …, 2013 - iopscience.iop.org
The electrochemical oxidation of 1, 2-dihydropyridazine-3, 6-dione (1) has been studied in the presence of arylsulfinic acids (2a–2c) as nucleophiles in aqueous solutions using cyclic …
Number of citations: 4 iopscience.iop.org
B Hładoń, W Gutsche, W Jungstand… - Polish Journal of …, 1982 - europepmc.org
The cytoxicity of 10 pyridazine-3, 6-dione and 11 pyridazine-6-one derivatives was studied on L-1210 cells using the proliferation inhibition (PI) test and particle counter (PC) test. Eight …
Number of citations: 2 europepmc.org
MM Abbasi, M Abou‐Sekkina, Y Hafez… - Journal für Praktische …, 1986 - Wiley Online Library
In continuation to our work [I-61 we wish to synthesize and study the properties of new series of pyridazine derivatives fused or binary attached to heterocyclic moities of …
Number of citations: 2 onlinelibrary.wiley.com

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